physicochemical properties of (1E)-indan-1-one oxime
physicochemical properties of (1E)-indan-1-one oxime
An In-Depth Technical Guide to the Physicochemical Properties of (1E)-Indan-1-one Oxime
Introduction
(1E)-Indan-1-one oxime, a derivative of the privileged indanone scaffold, serves as a critical intermediate and a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] The indanone core is a structural motif found in numerous biologically active compounds, including agents with antiviral, anti-inflammatory, antibacterial, and anticancer properties.[3][4] Furthermore, the indanone framework is central to pharmaceuticals like Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][5]
This technical guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, and synthetic methodologies for (1E)-indan-1-one oxime. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and application as a versatile building block in the synthesis of high-value molecules.[6][7]
Molecular Identity and Structure
(1E)-indan-1-one oxime is a ketoxime characterized by a hydroxyl-imino group attached to the C1 position of a 2,3-dihydro-1H-inden-1-one (1-indanone) core. The "(1E)" designation specifies the stereochemistry about the C=N double bond, where the hydroxyl group is positioned trans to the C2 of the indane ring.
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IUPAC Name : (1E)-2,3-dihydro-1H-inden-1-one oxime
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Synonyms : N-(2,3-dihydro-1H-inden-1-ylidene)hydroxylamine, 1-Indanone, oxime[6][8]
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CAS Number : 3349-60-8[9]
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Molecular Formula : C₉H₉NO[9]
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application in synthesis and drug design, influencing factors such as reactivity, solubility, and bioavailability. The key properties of (1E)-indan-1-one oxime are summarized below.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [10][11] |
| Melting Point | 147-150 °C | [10] |
| Boiling Point | ~300 °C (Predicted) | [10] |
| pKa | 11.37 ± 0.20 (Predicted) | [10] |
| XLogP3 | 1.9 | [8] |
| Topological Polar Surface Area | 32.6 Ų | [8] |
The predicted pKa of ~11.37 suggests the oxime proton is weakly acidic, a characteristic feature of this functional group.[10] This acidity is a crucial parameter in designing reaction conditions, particularly for derivatization or rearrangement reactions.[12]
Spectroscopic Profile
unambiguous characterization of (1E)-indan-1-one oxime relies on a combination of spectroscopic techniques. The data presented here are consistent with the established structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Chemical shifts are reported in parts per million (ppm) relative to a standard.
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¹H NMR (400 MHz, CDCl₃) : Key signals include a broad singlet for the oxime proton (OH) around δ 8.79 ppm. The aromatic protons appear as a multiplet between δ 7.22-7.36 ppm and a doublet at δ 7.67 ppm. The two methylene groups (CH₂) of the five-membered ring appear as multiplets around δ 2.96-3.08 ppm.[13]
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¹³C NMR (100 MHz, CDCl₃) : The spectrum shows the characteristic imine carbon (C=N) at δ 164.26 ppm. Aromatic carbons resonate in the δ 121.76-148.63 ppm range, while the two aliphatic carbons appear at δ 26.13 and 28.73 ppm.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Key IR Bands (neat, cm⁻¹) : The spectrum is characterized by a broad absorption band around 3178 cm⁻¹ corresponding to the O-H stretch of the oxime. The C=N stretch is observed at 1655 cm⁻¹, and C-H stretching from the aromatic and aliphatic portions are also present.[13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.
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High-Resolution Mass Spectrometry (HRMS) : The exact mass is a powerful tool for confirming the elemental composition. For C₉H₉NO, the calculated mass is consistent with experimental findings.[14] A prominent base peak at m/z 147 corresponding to the molecular ion is typically observed.[14]
Synthesis and Reactivity
(1E)-indan-1-one oxime is readily synthesized from commercially available 1-indanone. Its reactivity is dominated by the oxime functional group, making it a valuable precursor for more complex molecules.
Standard Synthesis Protocol
The most common and reliable method for preparing (1E)-indan-1-one oxime is the reaction of 1-indanone with hydroxylamine hydrochloride. This is a classic condensation reaction.
Diagram of Synthetic Workflow
Sources
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- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 3349-60-8: 2,3-Dihydro-1H-inden-1-one oxime [cymitquimica.com]
- 7. tebubio.com [tebubio.com]
- 8. 1-Indanone oxime | C9H9NO | CID 5383710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
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